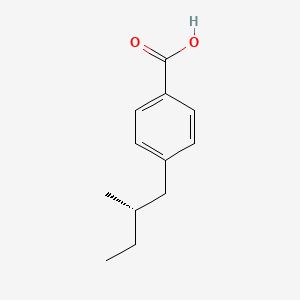

4-((2s)-2-Methylbutyl)benzoic acid

Description

4-((2S)-2-Methylbutyl)benzoic acid (CAS: 62614-48-6) is a benzoic acid derivative with a chiral 2-methylbutyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₈H₂₀O₂, and it has a molar mass of 268.35 g/mol . The stereochemistry of the 2-methylbutyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and intermolecular interactions. This compound is structurally characterized by a hydrophobic branched alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or bioactive molecules.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-[(2S)-2-methylbutyl]benzoic acid |

InChI |

InChI=1S/C12H16O2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

OOJNHQQNTIEJDO-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@H](C)CC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCC(C)CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy/Ester Substituents

4-(Decyloxy)benzoic Acid 4-[(2S)-2-Methylbutyl]phenyl Ester (CAS: 69777-63-5)

- Molecular Formula : C₂₈H₄₀O₃

- Molar Mass : 424.62 g/mol

- Key Features: This ester derivative replaces the carboxylic acid group with a decyloxy chain, significantly increasing lipophilicity. It has low solubility (1.3E-6 g/L at 25°C) and a density of 0.991 g/cm³ . The extended alkyl chain enhances its utility in liquid crystal formulations or non-polar solvents.

p-(2-Methylbutyl)phenyl (S)-4-(Dodecyloxy)benzoate

- Molecular Formula : C₃₀H₄₄O₃ (CAS: 83846-95-1)

- Molar Mass : 452.68 g/mol

- Key Features: As a non-ionic surfactant, this compound combines a dodecyloxy chain with the 2-methylbutyl group, improving amphiphilic properties. The longer alkoxy chain enhances its applicability in emulsion stabilization and detergent formulations .

Structural Trends

- Chain Length Impact : Increasing alkoxy chain length (e.g., decyl vs. dodecyl) correlates with higher molecular weight, reduced solubility, and enhanced surfactant behavior.

- Functional Groups : Ester derivatives exhibit greater hydrolytic stability compared to amides but less than carboxylic acids.

Analogs with Amide and Acyl Substituents

4-(2-Methylbenzoylamino)-2-methylbenzoic Acid (CAS: 317374-08-6)

- Molecular Formula: C₁₇H₁₇NO₃

- Molar Mass : 283.32 g/mol

- This compound is an intermediate in synthesizing pharmaceuticals like tolvaptan .

2-(4-Methylbenzoyl)benzoic Acid (CAS: 85-55-2)

- Molecular Formula : C₁₅H₁₂O₃

- Molar Mass : 240.25 g/mol

- Key Features : The ortho-substituted methylbenzoyl group creates steric hindrance, reducing reactivity compared to para-substituted analogs. It is used in organic synthesis and as a biochemical reagent .

(±)-Nordihydroguaiaretic Acid (NDGA; CAS: 500-38-9)

- Molecular Formula : C₁₈H₂₂O₄

- Molar Mass : 302.37 g/mol

- Key Features : A natural lignan with antioxidant and anti-inflammatory properties. Unlike 4-((2S)-2-methylbutyl)benzoic acid, NDGA has two catechol groups, enabling radical scavenging .

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives

- Key Features: These amide/ester derivatives were designed as selective butyrylcholinesterase (BChE) inhibitors. Modifications at the benzoic acid core (e.g., methylbutyl vs. dihydroisoquinoline groups) influence enzyme affinity and selectivity .

Physicochemical and Functional Comparison

Table 1: Key Properties of 4-((2S)-2-Methylbutyl)benzoic Acid and Analogs

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Application |

|---|---|---|---|---|---|

| 4-((2S)-2-Methylbutyl)benzoic acid | 62614-48-6 | C₁₈H₂₀O₂ | 268.35 | Not reported | Surfactants, LC research |

| 4-(Decyloxy)benzoic acid ester [10] | 69777-63-5 | C₂₈H₄₀O₃ | 424.62 | 1.3E-6 g/L | Liquid crystals |

| NDGA [4] | 500-38-9 | C₁₈H₂₂O₄ | 302.37 | Low in water | Antioxidant therapies |

| 4-(2-Methylbenzoylamino) analog [11] | 317374-08-6 | C₁₇H₁₇NO₃ | 283.32 | Moderate | Pharmaceutical intermediate |

Functional Implications of Structural Differences

- Hydrophobicity : Longer alkyl/alkoxy chains (e.g., decyl, dodecyl) increase lipophilicity, favoring membrane permeability and surfactant applications.

- Stereochemistry : The S-configuration in 4-((2S)-2-Methylbutyl)benzoic acid may enhance chiral recognition in biological systems compared to racemic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.